molecular formula C12H8ClN3 B163040 3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine CAS No. 132458-91-4

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine

Cat. No.: B163040
CAS No.: 132458-91-4
M. Wt: 229.66 g/mol
InChI Key: QYAXUWDKMUDVRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of an imidazo[4,5-b]pyridine core structure with a 4-chlorophenyl substituent at the 3-position. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine typically involves the condensation of 2-aminopyridine with 4-chlorobenzaldehyde under acidic or basic conditions. One common method involves the use of a catalyst such as copper(I) iodide to facilitate the reaction. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazo[4,5-b]pyridine core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding imidazo[4,5-b]pyridine N-oxide.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-3H-imidazo(4,5-b)pyridine
  • 3-(4-Methylphenyl)-3H-imidazo(4,5-b)pyridine
  • 3-(4-Nitrophenyl)-3H-imidazo(4,5-b)pyridine

Uniqueness

3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

3-(4-chlorophenyl)imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-9-3-5-10(6-4-9)16-8-15-11-2-1-7-14-12(11)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAXUWDKMUDVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157590
Record name 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132458-91-4
Record name 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132458914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-b)pyridine, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine
Reactant of Route 5
Reactant of Route 5
3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-3H-imidazo(4,5-b)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.